3-Phenylpent-4-enal
CAS No.: 939-21-9
Cat. No.: VC20423225
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939-21-9 |
|---|---|
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-phenylpent-4-enal |
| Standard InChI | InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |
| Standard InChI Key | XQTAGXUFCZLHIQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CC=O)C1=CC=CC=C1 |
| Boiling Point | 140.00 °C. @ 20.00 mm Hg |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-Phenylpent-4-enal is defined by the IUPAC name 3-phenylpent-4-enal, reflecting its pent-4-enal backbone with a phenyl substituent at the third carbon . The molecular formula corresponds to a molecular weight of 160.21 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s structural specificity is encapsulated in its SMILES notation () and InChIKey (), which uniquely identify its stereoelectronic features .
Table 1: Key Identifiers of 3-Phenylpent-4-enal
| Property | Value | Source |
|---|---|---|
| CAS Number | 939-21-9 | |
| Molecular Formula | ||
| Molecular Weight | 160.21 g/mol | |
| SMILES | C=CC(CC=O)C1=CC=CC=C1 | |
| InChIKey | XQTAGXUFCZLHIQ-UHFFFAOYSA-N |
The compound’s planar structure facilitates conjugation between the aldehyde group and the unsaturated alkene, enhancing its reactivity in electrophilic additions and redox reactions .
Spectroscopic and Chromatographic Data
Collision cross-section (CCS) predictions for various adducts, such as (135.3 Ų) and (148.2 Ų), provide insights into its gas-phase ion mobility, critical for mass spectrometry-based identification . The logP value of 2.55 indicates moderate lipophilicity, aligning with its use in hydrophobic matrices .
Synthesis and Manufacturing
Synthetic Methodologies
3-Phenylpent-4-enal is synthesized via two primary routes:
-
Aldol Condensation: Base-catalyzed condensation of benzaldehyde with crotonaldehyde, followed by dehydration at elevated temperatures (80–120°C), yields the α,β-unsaturated aldehyde. Sodium hydroxide or potassium carbonate are typical catalysts, achieving yields of 60–75%.
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Oxidation of Allylic Alcohols: Selective oxidation of 3-phenylpent-4-en-1-ol using pyridinium chlorochromate (PCC) or manganese dioxide () in dichloromethane provides the aldehyde with minimal over-oxidation.
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield |
|---|---|---|
| Aldol Condensation | NaOH, 100°C, toluene | 65% |
| PCC Oxidation | , rt, 12h | 72% |
Industrial-Scale Production
Industrial processes optimize solvent selection (e.g., toluene or ethyl acetate) and catalyst recycling to minimize waste. Continuous-flow reactors enhance throughput by maintaining precise temperature control during dehydration.
Physicochemical Properties
Thermal and Physical Constants
3-Phenylpent-4-enal is a colorless liquid with a density of 0.971 g/cm³ and a boiling point of 231.3°C at atmospheric pressure . Its flash point of 100.4°C necessitates careful handling to avoid combustion . The compound’s refractive index () and vapor pressure (0.12 mmHg at 25°C) reflect its moderate volatility .
Solubility and Partitioning
The aldehyde exhibits limited solubility in water (<1 g/L at 25°C) but is miscible with organic solvents like ethanol, diethyl ether, and chloroform . The polar surface area (PSA) of 17.07 Ų correlates with its ability to engage in hydrogen bonding, influencing chromatographic retention times .
Reactivity and Chemical Behavior
Electrophilic and Nucleophilic Reactions
The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon, while the aldehyde group participates in Grignard reactions or Wittig olefinations . Catalytic hydrogenation (e.g., ) reduces the double bond to yield 3-phenylpentanal, whereas oxidation with forms the corresponding carboxylic acid.
Mechanistic Pathways
In aldol reactions, the enolate intermediate attacks electrophilic carbons, followed by dehydration to form conjugated systems. Quantum mechanical calculations suggest a reaction activation energy of ~45 kJ/mol for the rate-limiting enolization step.
Applications and Industrial Relevance
Flavoring and Fragrance Industry
Approved by the Flavor and Extract Manufacturers Association (FEMA No. 3318), 3-phenylpent-4-enal imparts fruity and floral notes to food products at concentrations of 1–10 ppm . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as safe for consumption, citing an acceptable daily intake (ADI) of 0–0.1 mg/kg body weight .
Organic Synthesis
As a dienophile in Diels-Alder reactions, the compound facilitates the construction of six-membered carbocycles, which are precursors to pharmaceuticals and agrochemicals. Its use in synthesizing chiral ligands for asymmetric catalysis is under investigation.
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